

The Discovery and Development of Ozanimod Hydrochloride: A Technical Guide

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Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ozanimod hydrochloride (brand name Zeposia®) is an oral, selective sphingosine-1-phosphate (S1P) receptor modulator approved for the treatment of relapsing forms of multiple sclerosis (MS) and moderately to severely active ulcerative colitis (UC). Its development represents a significant advancement in the targeted therapy of autoimmune diseases. This technical guide provides a comprehensive overview of the discovery and development timeline of ozanimod, detailing its mechanism of action, key preclinical and clinical studies, and the quantitative data that underpinned its regulatory approval.

Discovery and Preclinical Development

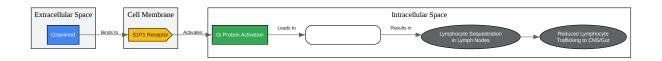
The journey of ozanimod began with the aim of developing a more selective S1P receptor modulator than the first-in-class, non-selective fingolimod. The fundamental discoveries that led to ozanimod were reported by researchers at Scripps Research in a series of papers from 2002 to 2008.[1] The goal was to create a compound with a favorable pharmacokinetic and safety profile, minimizing the off-target effects associated with broader S1P receptor activation.

Mechanism of Action

Ozanimod is a selective agonist of S1P receptor subtypes 1 (S1P1) and 5 (S1P5).[2][3][4] Its therapeutic effect is primarily attributed to its action on S1P1 receptors on lymphocytes.



Signaling Pathway of Ozanimod at the S1P1 Receptor:



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Caption: Ozanimod binds to the S1P1 receptor, leading to its internalization and the sequestration of lymphocytes in lymph nodes.

By binding to S1P1 receptors, ozanimod causes their internalization and degradation.[5] This renders lymphocytes unable to respond to the natural S1P gradient that directs their egress from lymph nodes. The resulting sequestration of lymphocytes, particularly CD4+ CCR7+ and CD8+ CCR7+ T cells, in peripheral lymphoid organs prevents their trafficking to sites of inflammation in the central nervous system (CNS) in MS and the gastrointestinal tract in UC.[2]

Preclinical Pharmacology

Ozanimod's potency and selectivity were established through a series of in vitro assays.

Experimental Protocol: Receptor Binding and Functional Assays

- Competitive Radioligand Binding Assay: The binding affinity of ozanimod to human S1P1
 and S1P5 receptors was determined using a competitive radioligand binding assay with
 tritiated ozanimod.[6][7] The assay demonstrates the displacement of the radioligand by
 unlabeled ozanimod and other S1P receptor modulators, confirming competitive binding at
 the orthosteric site.[6][7]
- GTPyS Binding Assay: The functional potency of ozanimod as an agonist was assessed using a [35S]GTPyS binding assay in cell membranes expressing recombinant human S1P receptors. This assay measures the activation of G proteins upon receptor binding.



 cAMP Inhibition Assay: Further characterization of agonist activity was performed using a cAMP inhibition assay, which measures the downstream signaling effects of G protein activation.

Table 1: Preclinical Receptor Binding and Potency of Ozanimod

Parameter	S1P1 Receptor	S1P5 Receptor	Selectivity (S1P1 vs S1P5)	Selectivity (S1P1 vs S1P2, S1P3, S1P4)
EC50 (GTPyS)	Sub-nanomolar	Nanomolar	27-fold	>10,000-fold
Dissociation Constant (Kd)	0.63 nM	3.13 nM	-	-

Source:[2][6]

Preclinical Efficacy in Animal Models

Experimental Protocol: Experimental Autoimmune Encephalomyelitis (EAE)

The efficacy of ozanimod in a model of multiple sclerosis was evaluated using the experimental autoimmune encephalomyelitis (EAE) mouse model.[8]

- Induction: EAE is induced in female C57BL/6 mice.
- Treatment: Upon the first signs of disease (e.g., flaccid tail), mice receive daily oral administration of ozanimod (e.g., 0.6 mg/kg) or a vehicle control.
- Assessment: Disease progression is monitored daily using a standardized clinical scoring system. Histological analysis of the spinal cord is performed to assess inflammation and demyelination.
- Key Findings: Ozanimod treatment was shown to be as effective as fingolimod in the EAE model, significantly reducing clinical severity, inhibiting lymphocyte infiltration into the spinal cord, and reversing demyelination.[8]



Clinical Development

The clinical development of ozanimod hydrochloride has been extensive, encompassing Phase 1, 2, and 3 trials for both multiple sclerosis and ulcerative colitis.

Phase 1: Pharmacokinetics and Pharmacodynamics in Healthy Volunteers

Phase 1 studies in healthy volunteers were designed to assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of ozanimod.

Experimental Protocol: First-in-Human Study

- Design: A randomized, double-blind, placebo-controlled, single- and multiple-ascending dose study.
- Participants: Healthy adult volunteers.
- Assessments: Safety monitoring (including cardiac effects), pharmacokinetic profiling of ozanimod and its active metabolites, and pharmacodynamic assessment of lymphocyte count reduction.
- Key Findings: Ozanimod was generally well-tolerated and exhibited a pharmacokinetic
 profile supportive of once-daily dosing. It produced a robust, dose-dependent, and reversible
 reduction in peripheral lymphocyte counts. A gradual dose titration was found to mitigate
 first-dose cardiac effects.[9]

Table 2: Pharmacokinetic Parameters of Ozanimod in Healthy Volunteers



Parameter	Value	
Time to Maximum Concentration (Tmax)	~6-8 hours	
Elimination Half-life	~19-21 hours	
Oral Bioavailability	High	
Metabolism	Extensively metabolized by CYP enzymes into two major active metabolites (CC112273 and CC1084037)	

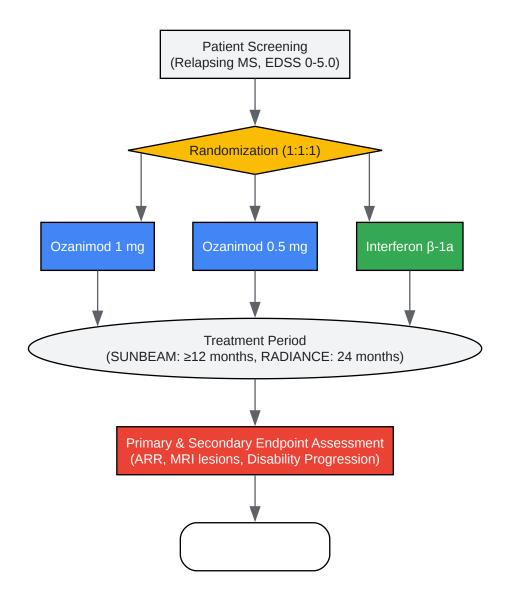
Source:[2][10]

Phase 2 and 3: Efficacy and Safety in Multiple Sclerosis

The efficacy and safety of ozanimod in relapsing forms of multiple sclerosis were established in the RADIANCE and SUNBEAM Phase 3 clinical trials.

Experimental Workflow: Phase 3 MS Clinical Trial Program





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Caption: Workflow of the Phase 3 clinical trials for ozanimod in multiple sclerosis.

Experimental Protocol: RADIANCE (NCT02047734) and SUNBEAM (NCT02294058) Trials

- Design: Multicenter, randomized, double-blind, double-dummy, active-controlled Phase 3 trials.
- Participants: Patients with relapsing forms of multiple sclerosis.
- Intervention: Patients were randomized to receive oral ozanimod (0.5 mg or 1 mg daily) or intramuscular interferon beta-1a weekly.



- Primary Endpoint: Annualized relapse rate (ARR).
- Secondary Endpoints: Number of new or enlarging hyperintense T2-weighted brain MRI lesions, number of gadolinium-enhanced brain MRI lesions, and time to confirmed disability progression.

Table 3: Key Efficacy Results from Phase 3 MS Trials (Ozanimod 0.92 mg vs. Interferon β-1a)

Endpoint	RADIANCE (24 months)	SUNBEAM (at least 12 months)
Annualized Relapse Rate (ARR)	Significantly lower vs. IFN β-1a	Significantly lower vs. IFN β-1a
New or Enlarging T2 Lesions	Significantly fewer vs. IFN β-1a	Significantly fewer vs. IFN β-1a
Gadolinium-enhancing Lesions	Significantly fewer vs. IFN β-1a	Significantly fewer vs. IFN β-1a
Brain Volume Loss	Significantly slowed vs. IFN β-1a	Significantly slowed vs. IFN β-1a

Source:[11][12]

Long-term data from the DAYBREAK open-label extension study demonstrated sustained efficacy and a consistent safety profile with continuous ozanimod treatment for up to 5 years. [12]

Phase 2 and 3: Efficacy and Safety in Ulcerative Colitis

The clinical development program for ozanimod in ulcerative colitis included the Phase 2 TOUCHSTONE trial and the pivotal Phase 3 True North trial.

Experimental Protocol: TOUCHSTONE (NCT01647516) and True North (Induction and Maintenance)

- Design: Multicenter, randomized, double-blind, placebo-controlled trials.
- Participants: Patients with moderately to severely active ulcerative colitis.



- Intervention: Patients received oral ozanimod (0.92 mg daily) or placebo.
- Primary Endpoint: Clinical remission at the end of the induction period (week 8 or 10).
- Key Secondary Endpoints: Clinical response, endoscopic improvement, and histologic remission.

Table 4: Key Efficacy Results from Phase 3 UC Trial (True North) at Week 10 (Induction)

Endpoint	Ozanimod 0.92 mg	Placebo
Clinical Remission	18.4%	6.0%
Clinical Response	47.8%	25.9%
Endoscopic Improvement	27.3%	11.6%
Endoscopic-Histologic Mucosal Improvement	12.6%	3.7%

Source:[13]

In the maintenance phase of the True North study, ozanimod was superior to placebo in maintaining clinical remission at week 52.[14]

Regulatory Milestones and Post-Marketing

- February 2018: The FDA issued a Refuse to File letter for the initial New Drug Application (NDA) for ozanimod for relapsing multiple sclerosis.
- March 2019: Celgene resubmitted the NDA.
- March 26, 2020: The U.S. FDA approved ozanimod (Zeposia) for the treatment of relapsing forms of multiple sclerosis in adults.[2][15]
- May 2020: The European Commission approved ozanimod for the treatment of adult patients with relapsing-remitting multiple sclerosis with active disease.[2]



 May 27, 2021: The U.S. FDA approved ozanimod for the treatment of moderately to severely active ulcerative colitis in adults.[13]

Conclusion

The discovery and development of ozanimod hydrochloride exemplify a successful targeted drug development program. From its rational design as a selective S1P1 and S1P5 receptor modulator to its rigorous evaluation in preclinical models and large-scale clinical trials, ozanimod has emerged as a valuable oral therapeutic option for patients with multiple sclerosis and ulcerative colitis. Its journey from the laboratory to the clinic highlights the importance of understanding disease pathophysiology to develop effective and safer treatments for chronic autoimmune disorders.

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